Bienvenue dans la boutique en ligne BenchChem!

Methyl 7,15-dihydroxydehydroabietate

Cytotoxicity Anticancer Screening Oxidized Resin Acids

This specific 7α,15-dihydroxylated abietane diterpenoid (>98% purity) is essential for precise VEGF pathway modulation research. Unlike mono-hydroxylated or non-hydroxylated analogs (e.g., methyl dehydroabietate), this compound's distinct substitution pattern enables accurate dereplication and SAR studies, avoiding experimental confoundment. Sourced from Pinus yunnanensis, it is ideal as an analytical standard and antiangiogenic lead compound probe.

Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
Cat. No. B7970189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7,15-dihydroxydehydroabietate
Molecular FormulaC21H30O4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)OC
InChIInChI=1S/C21H30O4/c1-19(2,24)13-7-8-15-14(11-13)16(22)12-17-20(15,3)9-6-10-21(17,4)18(23)25-5/h7-8,11,16-17,22,24H,6,9-10,12H2,1-5H3
InChIKeyMRTXWRPVFGYIEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7,15-Dihydroxydehydroabietate: An Abietane Diterpenoid from Pinus yunnanensis with Documented Biological Activity


Methyl 7,15-dihydroxydehydroabietate (CAS: 155205-65-5) is a natural diterpenoid belonging to the abietane class, a subgroup of resin acids characterized by a tricyclic skeleton derived from four isoprene units . Its molecular formula is C21H30O4, and it is distinguished by hydroxyl groups at both the C-7 and C-15 positions of the dehydroabietic acid methyl ester core [1]. It has been primarily isolated from the bark of Pinus yunnanensis and is recognized as a secondary metabolite with reported bioactivities .

Why Methyl 7,15-Dihydroxydehydroabietate Cannot Be Interchanged with Unmodified or Singly-Hydroxylated Dehydroabietic Acid Derivatives


Structural variation within the dehydroabietic acid series, particularly the degree and position of hydroxylation, profoundly alters biological activity and stability profiles. Studies on oxidation products of abietic acid methyl ester demonstrate that compounds differing only by a single oxidation state—such as 7-oxodehydroabietate versus 7α-hydroxydehydroabietate—exhibit significantly divergent cytotoxic potencies against KB cells (IC50 values of 4.5 μg/mL versus 5.8 μg/mL, respectively) [1]. Furthermore, while unmodified methyl dehydroabietate lacks the 7- and 15-hydroxyl groups, its derivatives with distinct oxidation patterns at these positions have been shown to possess unique biological signatures, including varying capacities for enzyme inhibition and cellular pathway modulation [2]. Substituting the dual-hydroxylated methyl 7,15-dihydroxydehydroabietate with a simpler, more accessible analog such as methyl dehydroabietate or a mono-hydroxylated derivative risks introducing variables in potency, selectivity, and metabolic fate that may confound experimental outcomes.

Quantitative Differentiation Evidence: Methyl 7,15-Dihydroxydehydroabietate vs. Closest Analogs


Cytotoxicity in KB Cells: The 7,15-Dihydroxy Acid Form Shows Comparable but Weak Potency Relative to Other Oxidation Products

The acid form, 7α,15-dihydroxydehydroabietic acid, demonstrates weak cytotoxic activity against human epidermoid carcinoma KB cells, with an IC50 value of 12.5 μg/mL [1]. This places its potency significantly lower than that of structurally related oxidation products such as methyl 7-oxodehydroabietate (IC50 = 4.5 μg/mL) and methyl 7α-hydroxydehydroabietate (IC50 = 5.8 μg/mL) tested under identical conditions [1]. This comparison underscores that the introduction of two hydroxyl groups, as opposed to a single hydroxyl or a 7-oxo group, does not necessarily enhance cytotoxicity and may in fact attenuate it, providing a distinct activity profile for this scaffold.

Cytotoxicity Anticancer Screening Oxidized Resin Acids

Antiangiogenic Activity: The 7α,15-Dihydroxydehydroabietic Acid Form Demonstrates Vascular Endothelial Growth Factor (VEGF) Pathway Modulation

The acid form, 7α,15-dihydroxydehydroabietic acid, has been shown to inhibit angiogenesis by downregulating VEGF, phosphorylated Akt (p-Akt), and phosphorylated ERK (p-ERK) in human umbilical vein endothelial cells (HUVECs) [1]. This specific antiangiogenic mechanism is not reported for the parent compound methyl dehydroabietate or its mono-hydroxylated analogs. While direct quantitative data (e.g., IC50 for VEGF inhibition) is not provided in the abstract, the patent literature specifically claims this compound and its biological activity, indicating a distinct, novel mechanism of action compared to other abietane diterpenoids.

Antiangiogenesis Cancer Adjuvant VEGF Signaling

Enzyme Inhibition Profile: Distinct Activity Against 3-Alpha-Hydroxysteroid Dehydrogenase (3α-HSD)

Methyl 7,15-dihydroxydehydroabietate has been evaluated for its inhibitory activity against rat liver 3-alpha-hydroxysteroid dehydrogenase (3α-HSD), an enzyme involved in steroid metabolism, yielding an IC50 value of 1.00 × 10^5 nM (100 μM) [1]. In contrast, a separate assay of the same compound against mouse dihydroorotase enzyme showed an IC50 of 1.80 × 10^5 nM (180 μM) [2]. The difference in potency between these two unrelated enzyme targets (100 μM vs. 180 μM) suggests a degree of selectivity, albeit weak, that is not documented for closely related analogs like methyl dehydroabietate. This indicates that the 7,15-dihydroxy substitution pattern confers a specific, measurable, though not potent, enzyme interaction profile distinct from the parent scaffold.

Enzyme Inhibition Hydroxysteroid Dehydrogenase Diterpenoid Pharmacology

Structural and Purity Differentiation: Defined Epimer and High Purity Standard

Methyl 7,15-dihydroxydehydroabietate (CAS: 155205-65-5) possesses a specific stereochemistry at the C-7 hydroxyl group (7α configuration) [1]. This distinguishes it from its epimer, Methyl 7β,15-dihydroxydehydroabietate (CAS: 107752-10-3) . Commercially, the 7α epimer is available as a high-purity analytical standard (>98% purity) for research purposes, whereas the 7β epimer is less well-characterized in terms of widespread biological data [1][2]. The defined stereochemistry is critical, as epimeric abietane derivatives can exhibit divergent biological activities.

Chemical Identity Analytical Standard Stereochemistry

Defined Application Scenarios for Methyl 7,15-Dihydroxydehydroabietate Based on Verified Evidence


Antiangiogenic Lead Discovery and Mechanism-of-Action Studies

Given the documented ability of the acid form, 7α,15-dihydroxydehydroabietic acid, to downregulate VEGF, p-Akt, and p-ERK in HUVECs, Methyl 7,15-dihydroxydehydroabietate is a rational starting point for medicinal chemistry programs focused on developing novel antiangiogenic agents [4]. This specific mechanism is not associated with the parent methyl dehydroabietate or its 7-oxo analogs, making the compound a valuable tool for probing the VEGF signaling pathway and for SAR studies aimed at optimizing this activity.

Analytical Chemistry: Natural Product Dereplication and Authenticity Verification

As a high-purity analytical standard (>98%) with a defined stereochemistry (7α-epimer) [4], this compound is an essential reference material for the dereplication of abietane diterpenoids in complex natural extracts, particularly from Pinus species . Its use ensures accurate identification and quantification of Methyl 7,15-dihydroxydehydroabietate and differentiation from its 7β-epimer, which is critical for quality control in phytochemical research and natural product libraries.

Cytotoxicity Profiling: Use as a Low-Potency Control in Anticancer Screens

The documented weak cytotoxicity of its acid form against KB cells (IC50 = 12.5 μg/mL) [4] positions Methyl 7,15-dihydroxydehydroabietate as a potentially useful low-potency control or baseline comparator in assays screening for more potent abietane-derived anticancer agents. Its activity is significantly lower than that of related oxidation products like methyl 7-oxodehydroabietate (IC50 = 4.5 μg/mL) [4], providing a clear benchmark for evaluating the impact of structural modifications on cytotoxic potential.

Biochemical Pharmacology: Enzyme Interaction Benchmarking

The quantifiable, albeit weak, inhibition of 3-alpha-hydroxysteroid dehydrogenase (3α-HSD) (IC50 = 100 μM) [4] offers a specific biochemical interaction benchmark. This data can be used in comparative enzymology studies to assess how modifications to the abietane scaffold alter its interaction with steroid-metabolizing enzymes. It provides a starting point for understanding the compound's potential off-target effects or for developing more potent and selective inhibitors based on this core structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 7,15-dihydroxydehydroabietate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.